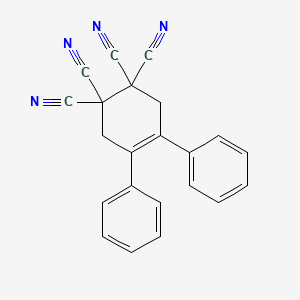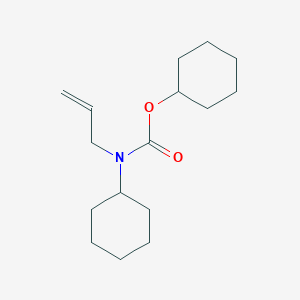
2,2'-Bis(bromomethyl)-3,3'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(bromomethyl)-3,3’-bithiophene is an organobromine compound that features two bromomethyl groups attached to a bithiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(bromomethyl)-3,3’-bithiophene typically involves the bromination of 3,3’-bithiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 2,2’-positions of the bithiophene ring.
Industrial Production Methods: While specific industrial production methods for 2,2’-Bis(bromomethyl)-3,3’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bis(bromomethyl)-3,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Methyl-substituted bithiophenes.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(bromomethyl)-3,3’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of semiconducting polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Material Science: The compound is utilized in the development of novel materials with unique electronic properties.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes.
Biological Studies:
Wirkmechanismus
The mechanism of action of 2,2’-Bis(bromomethyl)-3,3’-bithiophene in its applications primarily involves its ability to participate in electron transfer processes. The bromomethyl groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. In electronic applications, the bithiophene core contributes to the conjugated system, allowing for efficient charge transport.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Bis(bromomethyl)-1,1’-biphenyl
- 2,2’-Bis(bromomethyl)-1,3-propanediol
- 2,6-Bis(bromomethyl)naphthalene
Comparison:
- 2,2’-Bis(bromomethyl)-3,3’-bithiophene vs. 2,2’-Bis(bromomethyl)-1,1’-biphenyl: Both compounds have bromomethyl groups, but the bithiophene core provides better electronic properties for semiconducting applications.
- 2,2’-Bis(bromomethyl)-3,3’-bithiophene vs. 2,2’-Bis(bromomethyl)-1,3-propanediol: The latter is more commonly used as a flame retardant, whereas the former is preferred in electronic applications.
- 2,2’-Bis(bromomethyl)-3,3’-bithiophene vs. 2,6-Bis(bromomethyl)naphthalene: The naphthalene derivative has a different aromatic system, which affects its electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
63286-54-4 |
|---|---|
Molekularformel |
C10H8Br2S2 |
Molekulargewicht |
352.1 g/mol |
IUPAC-Name |
2-(bromomethyl)-3-[2-(bromomethyl)thiophen-3-yl]thiophene |
InChI |
InChI=1S/C10H8Br2S2/c11-5-9-7(1-3-13-9)8-2-4-14-10(8)6-12/h1-4H,5-6H2 |
InChI-Schlüssel |
KBSUPFKEVYJRMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C2=C(SC=C2)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)
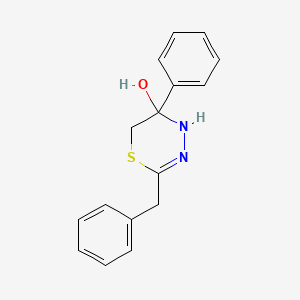

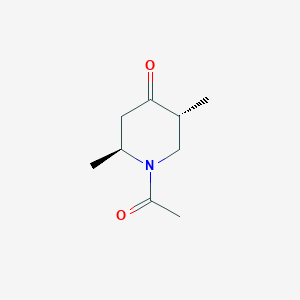
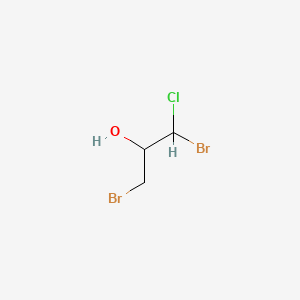


![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
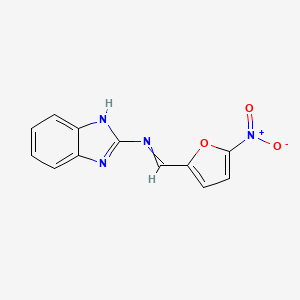
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)

